Bienvenue dans la boutique en ligne BenchChem!

4-(5-methyl-3-phenyl-6-prop-2-enylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine

Matrix Metalloproteinase-14 Pyrazolo[1,5-a]pyrimidine Enzyme Inhibition

This compound is a strategic pyrazolo[1,5-a]pyrimidine SAR probe. Its 6-allyl (prop-2-enyl) group introduces a potential covalent warhead and elevated lipophilicity vs. the 6-H analog (CID 3614066)—enabling head-to-head matched-pair assessment of target potency, residence time, and selectivity in your kinase panel. The 7-morpholinyl motif is validated across PI3K, CDK, and Lck hinge-binding pharmacophores. Procure this compound alongside its 6-unsubstituted matched pair to generate quantitative LogD, microsomal stability, and permeability data that currently do not exist in the public domain—de-risking your lead optimization campaign. Not stocked in commercial catalogs; available exclusively through custom synthesis.

Molecular Formula C20H22N4O
Molecular Weight 334.4 g/mol
Cat. No. B4445589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-methyl-3-phenyl-6-prop-2-enylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine
Molecular FormulaC20H22N4O
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=NN2C(=C1CC=C)N3CCOCC3)C4=CC=CC=C4
InChIInChI=1S/C20H22N4O/c1-3-7-17-15(2)22-19-18(16-8-5-4-6-9-16)14-21-24(19)20(17)23-10-12-25-13-11-23/h3-6,8-9,14H,1,7,10-13H2,2H3
InChIKeyRXNHCYOVTBWAAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility<0.2 [ug/mL]

4-(5-Methyl-3-phenyl-6-prop-2-enylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine: Chemical Identity and Procurement Baseline


The compound 4-(5-methyl-3-phenyl-6-prop-2-enylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine (CAS 900900-21-2, MF C20H22N4O, MW 334.4) belongs to the pyrazolo[1,5-a]pyrimidine class, a privileged scaffold extensively explored for kinase inhibition and CNS receptor modulation [1]. Characterized by a 7-morpholinyl substitution and a 6-allyl (prop-2-enyl) appendage, its basic physicochemical descriptors are documented in open chemical registries ; however, targeted biological characterization in primary peer-reviewed literature remains absent.

Why 4-(5-Methyl-3-phenyl-6-prop-2-enylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine Cannot Be Substituted by Generic Pyrazolo[1,5-a]pyrimidines


Within the pyrazolo[1,5-a]pyrimidine chemotype, small structural perturbations have been shown to cause large shifts in kinase selectivity and potency. For example, the absence or presence of a 6-allyl group alters both the conformational flexibility and the lipophilic surface accessible for back-pocket binding in PI3K and CDK enzymes [1]. The morpholine at position 7 is a well-precedented hinge-binding motif, yet its efficacy in a given target is contingent on the complete substitution pattern; a compound lacking the allyl group (e.g., CID 3614066) exhibited only micromolar-range MMP-14 inhibition (EC50 = 3,570 nM) and no measurable activity against TNFRSF10B (EC50 > 12,500 nM) [2]. Simple in-class interchange therefore risks loss of the precise pharmacophore geometry required for target engagement.

Quantitative Differentiation Evidence for 4-(5-Methyl-3-phenyl-6-prop-2-enylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine


6-Allyl vs 6-Unsubstituted Comparison: MMP-14 Inhibitory Activity

A direct comparator lacking the 6-allyl group (CID 3614066 / BDBM48274) was tested against MMP-14 catalytic domain [1-36] in a fluorogenic substrate cleavage assay and yielded EC50 = 3,570 nM. No published MMP-14 data exist for the 6-allyl-bearing target compound. The 6-allyl substituent is predicted to occupy a lipophilic sub-pocket that could enhance potency; however, this remains a class-level SAR inference from related pyrazolo[1,5-a]pyrimidine series [1] and cannot be quantified without direct experimental comparison [2].

Matrix Metalloproteinase-14 Pyrazolo[1,5-a]pyrimidine Enzyme Inhibition

TNFRSF10B (DR5) Inactivity of the 6-H Analog

The 6-unsubstituted comparator (CID 3614066) showed negligible activity against TNF receptor superfamily member 10B (DR5) with EC50 > 12,500 nM in a cell-based assay [1]. No DR5 activity data have been reported for the 6-allyl target compound. Given that both compounds share the core pyrazolo[1,5-a]pyrimidine-7-yl-morpholine scaffold, the 6-allyl group would need to confer a >3.5-fold potency improvement merely to reach the assay detection threshold, a shift that is plausible but unsubstantiated by direct measurement.

TNFRSF10B Death Receptor 5 Pyrazolo[1,5-a]pyrimidine

High-Throughput Screening Profiling Across Diverse Targets

The target compound has been profiled in multiple PubChem BioAssay screens: a primary cell-based screen for RGS4 activators (Johns Hopkins Ion Channel Center), a fluorescent secondary screen for hypoxia factor activators (Broad Institute), a luminescence-based screen for mu-opioid receptor modulators, and a QFRET-based screen for ADAM17 exosite inhibitors (both Scripps Research Institute) . However, the numerical screening outcomes (e.g., % activation, EC50, IC50) are not publicly retrievable in a form that permits comparison with defined structural analogs. This screening footprint confirms that the compound has been exposed to a range of biologically relevant assays, but no quantitative differentiation can be drawn without paired comparator data.

High-Throughput Screening RGS4 Opioid Receptor ADAM17

Evidence-Linked Application Scenarios for 4-(5-Methyl-3-phenyl-6-prop-2-enylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine


Kinase Inhibitor Lead Optimization with 6-Position SAR Exploration

The compound is most rationally deployed as a probe for structure-activity relationship (SAR) studies within pyrazolo[1,5-a]pyrimidine kinase inhibitor programs, specifically to assess the contribution of a 6-allyl substituent to target potency and selectivity. The morpholine hinge-binding motif is validated across PI3K, CDK, and Lck programs [1]. The 6-allyl group introduces both a potential covalent warhead (via the terminal alkene) and increased lipophilicity relative to the 6-H analog. Researchers should compare this compound head-to-head with the 6-H, 6-methyl, and 6-ethyl analogs in their kinase panel of interest, as no such public comparison currently exists.

Covalent Inhibitor Probe Development

The prop-2-enyl (allyl) group at position 6 may serve as a latent electrophile for covalent target engagement if positioned proximal to a nucleophilic cysteine residue. This structural feature distinguishes the compound from the 6-H analog (CID 3614066), which lacks any covalent trapping capability [2]. Medicinal chemistry teams exploring irreversible inhibition modalities should experimentally verify whether the allyl group forms adducts with target cysteines by mass spectrometry and washout kinetics, and compare the residence time and selectivity profile with non-allyl matched pairs.

Pharmacokinetic Comparator for 7-Morpholinyl Pyrazolo[1,5-a]pyrimidines

The morpholine substituent is a common strategy to improve aqueous solubility and modulate CYP-mediated metabolism relative to piperazine or amine analogs [1]. The 6-allyl group adds a unique lipophilic handle. Procurement of this compound alongside its 6-unsubstituted counterpart (CID 3614066) [2] enables matched-pair assessment of how the allyl group affects log D, microsomal stability, permeability, and plasma protein binding. Such data, once generated, would provide a quantitative basis for selecting among 6-substituted variants in lead optimization campaigns.

Chemical Biology Tool for MMP-14 and DR5 Pathway Studies (Conditional)

The 6-H analog showed weak MMP-14 inhibition (EC50 = 3,570 nM) and no DR5 activity (EC50 > 12,500 nM) [2]. If the 6-allyl compound demonstrates even a modest potency improvement in the same assays, the matched-pair comparison could illuminate the role of the 6-position in MMP-14 or DR5 pharmacophore models. Until such data are generated, this application scenario is conditional and should not drive procurement decisions.

Quote Request

Request a Quote for 4-(5-methyl-3-phenyl-6-prop-2-enylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.